4-Pyrazol-1-yloxane-4-carboxylic acid
Description
4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to an oxane (tetrahydropyran) moiety, with a carboxylic acid substituent at the 4-position of the oxane ring. Pyrazole derivatives are widely studied due to their biological activity, versatility in synthetic chemistry, and applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-pyrazol-1-yloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRWYVVIVQZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid typically involves the formation of pyrazole derivatives. One common method is the reaction of isoxazole-5(4H)-ones with [RuCl2(p-cymene)]2 as a catalyst, leading to the formation of pyrazole-4-carboxylic acids . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Pyrazol-1-yloxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring, which can act as both proton donors and acceptors .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, diazoacetonitrile, and alkyl halides . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from the reactions of this compound include various substituted pyrazoles and fused pyrazole derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Pyrazol-1-yloxane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an endogenous metabolite and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Pyrazol-1-yloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, affecting gene expression and cellular responses .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural analogs and their substituents:
Key Observations :
- This compound uniquely combines a pyrazole ring with an oxane scaffold, distinguishing it from simpler N-substituted pyrazole-carboxylic acids.
- Substituents such as allyloxy (in ), amino (in ), and methoxyphenyl (in ) modulate electronic and steric properties, which influence reactivity and intermolecular interactions.
Physicochemical Properties
- Solubility: The oxane ring in this compound may enhance hydrophilicity compared to phenyl-substituted analogs (e.g., ) but reduce it relative to amino-substituted derivatives (e.g., ), where hydrogen-bonding capacity is higher.
- Melting Points : Cyclohexyl and methoxyphenyl groups (as in ) likely increase melting points due to enhanced van der Waals interactions, whereas allyloxy groups () may lower them due to conformational flexibility.
- Acidity : The carboxylic acid group (pKa ~2–3) is common across analogs, but electron-withdrawing/donating substituents (e.g., methoxy in ) could modulate acidity.
Biological Activity
4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.
This compound is synthesized through various methods, often involving the reaction of isoxazole derivatives. Its structure allows it to participate in several chemical reactions, such as oxidation and substitution, which are critical for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit NF-kappa-B-mediated transcription, which plays a crucial role in inflammatory responses and cancer progression . The compound's ability to modulate signaling pathways suggests its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth |
| Antifungal | Fungal strains | Disruption of cell membranes |
| Anticancer | MCF-7, K-562 | Induction of apoptosis |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) below 100 µg/mL for several pathogens, demonstrating its potential as an effective antimicrobial agent .
Study 2: Anticancer Properties
Another significant study investigated the anticancer properties of this compound on human cancer cell lines. The results showed that treatment with the compound led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 50 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
